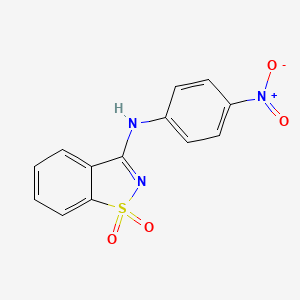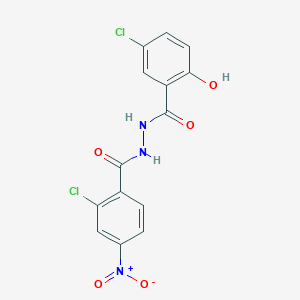![molecular formula C19H19N3OS B11103597 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B11103597.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)piperazinomethanone is a complex organic compound that features a benzothiazole ring linked to a piperazine moiety, which is further connected to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)piperazinomethanone typically involves the reaction of 2-aminobenzothiazole with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 3-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Benzothiazol-2-yl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.
Medicine
In medicine, 4-(1,3-Benzothiazol-2-yl)piperazinomethanone is being investigated for its potential therapeutic properties. It has been explored as a candidate for the treatment of various diseases due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)piperazinomethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzothiazol-2-yl)piperazinomethanone
- 4-(1,3-Benzothiazol-2-yl)piperazinomethanone
Uniqueness
Compared to similar compounds, 4-(1,3-Benzothiazol-2-yl)piperazinomethanone is unique due to the presence of the 3-methyl group on the phenyl ring. This structural difference can influence its chemical reactivity and biological activity, making it a distinct entity in its class.
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C19H19N3OS/c1-14-5-4-6-15(13-14)18(23)21-9-11-22(12-10-21)19-20-16-7-2-3-8-17(16)24-19/h2-8,13H,9-12H2,1H3 |
InChI Key |
XZBYOVNYDXSNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11103516.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11103517.png)
![4,6-bis[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11103519.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11103521.png)
![N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-phenoxyaniline](/img/structure/B11103528.png)


![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11103539.png)
![2,2'-[benzene-1,3-diylbis(oxy)]bis[N-(5-bromopyridin-2-yl)acetamide]](/img/structure/B11103555.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11103558.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11103566.png)
![3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B11103573.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11103574.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide](/img/structure/B11103589.png)
